Product packaging for 17-Hydroxy-6-methylpregn-4-ene-3,20-dione(Cat. No.:)

17-Hydroxy-6-methylpregn-4-ene-3,20-dione

Cat. No.: B15286246
M. Wt: 344.5 g/mol
InChI Key: FRQMUZJSZHZSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

17-Hydroxy-6-methylpregn-4-ene-3,20-dione (IUPAC name), commonly known as Medroxyprogesterone, is a synthetic progestogen with the molecular formula C₂₂H₃₂O₃ and a molecular weight of 344.49 g/mol . It features a 6α-methyl group and a 17α-hydroxy substitution on the pregn-4-ene-3,20-dione backbone. This compound is pharmacologically significant as a hormone therapy agent, particularly in contraception and oncology, due to its progestogenic activity . Its acetate ester, Medroxyprogesterone acetate (C₂₄H₃₄O₄; 386.53 g/mol), is a widely used prodrug with prolonged action .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O3 B15286246 17-Hydroxy-6-methylpregn-4-ene-3,20-dione

Properties

IUPAC Name

17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQMUZJSZHZSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859447
Record name 17-Hydroxy-6-methylpregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Condensation and Formation of 6-Methylene Intermediate

The synthesis begins with 17α-hydroxyprogesterone acetate undergoing condensation with phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst (aluminum trichloride, AlCl₃) and sodium acetate (NaOAc). This step introduces a 6-methylene group via dehydration, forming 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione ( ).

Reaction Conditions :

  • Solvent : Anhydrous chloroform

  • Catalyst : AlCl₃ (2 mmol)

  • Additives : 1,3-dioxolane (12 mL)

  • Temperature : Reflux (~61°C for chloroform)

  • Time : 3–6 hours post-addition of POCl₃

  • Yield : 92.8–94.1% ( , Examples 1–3).

The reaction mechanism involves electrophilic activation of the carbonyl group at C3, facilitating α,β-dehydration to form the 6-methylene moiety.

Hofmann Elimination

In an alternative pathway, Hofmann elimination is employed to generate the 6-methylene intermediate. This method uses formaldehyde and methanesulfonic acid to create a quaternary ammonium intermediate, which undergoes elimination to introduce the double bond at C6 ( ).

Reaction Steps :

  • Amination : Reaction with formaldehyde in ethylene glycol dimethyl ether.

  • Elimination : Acidic hydrolysis (hydrochloric acid) to yield the 6-methylene derivative.

Hydrogenation to 6-Methyl Derivative

The 6-methylene intermediate is hydrogenated using Pd/C and cyclohexene in ethanol to reduce the double bond to a single bond, forming the 6-methyl group ( ).

Reaction Conditions :

  • Catalyst : 10% Pd/C (0.06 parts)

  • Reducing Agent : Cyclohexene (0.01 parts)

  • Temperature : Reflux in ethanol

  • Yield : >90% ( , Example ii).

Acetylation/Deacetylation at C17

The 17-hydroxy group is protected as an acetate during synthesis (e.g., medroxyprogesterone acetate) and can be deacetylated via hydrolysis under basic conditions to regenerate the free hydroxy group.

Comparative Reaction Data

Reaction StepReagents/ConditionsYieldOptical Rotation ([α]D²⁰)Source
6-Methylene formationPOCl₃, AlCl₃, NaOAc, CHCl₃, 3 h reflux94.1%+59° (chloroform) , Ex. 1
6-Methylene formationPOCl₃, AlCl₃ (1.5 mmol), 3.5 h reflux93.3%N/A , Ex. 2
HydrogenationPd/C, cyclohexene, ethanol, reflux>90%N/A , Ex. ii
Suboptimal conditionsDimethanol formal, excess POCl₃, 5 h reflux73.1%N/A , Comp.

Structural and Spectral Data

  • Molecular Formula : C₂₂H₃₂O₃ ( ).

  • Mass Spectrometry : ESI-MS m/z 385.3 [M+H]⁺ ( ).

  • Melting Point : 217–220°C (post-recrystallization) ( ).

Mechanistic Insights

  • Role of Catalysts : AlCl₃ enhances the electrophilicity of POCl₃, promoting dehydration at C6.

  • Steric Effects : Bulky solvents (e.g., 1,3-dioxolane) improve regioselectivity for 6-methylene formation over side products.

Scientific Research Applications

The compound 17-Hydroxy-6-methylpregn-4-ene-3,20-dione, also known as 17α-Hydroxy-6-methylpregn-4-ene-3,20-dione, is a synthetic steroid with various applications, particularly in the field of progestational agents .

Chemical Properties and Identifiers

  • Molecular Formula: C22H32O3C_{22}H_{32}O_3
  • Molecular Weight: 344.5 g/mol
  • IUPAC Name: 17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
  • InChI: InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3
  • InChIKey: FRQMUZJSZHZSGN-UHFFFAOYSA-N
  • CAS No: 302-22-7

Applications

  • Progestational Agent:
    • 17α-acetoxy-6-methylpregna-4,6-diene-3,20-dione is a highly potent, orally active progestational agent . It considerably exceeds ethisterone in activity .
    • The compound is valuable on account of its progestational properties .
    • This compound acetate is related to medroxyprogesterone .
  • Derivatives and Intermediates:
    • The method of the invention may be used for the preparation of 6-methyl-pregna-4,6-diene-3,20-dione, which has progestational properties .
    • It can be used as an intermediate in the preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione .
    • It is also used in processes for preparing medroxyprogesterone acetate and megestrol acetate .
  • Veterinary Practice:
    • The compound shows ovulation-inhibiting properties, which renders it of value in certain aspects of veterinary practice .

Related Compounds

  • Megestrol Acetate: 17-Hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate
  • Medroxyprogesterone Acetate: The chemical name for medroxyprogesterone acetate is 17-hydroxy-6α-methylpregn-4- ene-3, 20-dione 17-acetate .

Safety and Carcinogenicity

  • Ethynodiol diacetate, a related compound, increased the incidence of benign liver tumors in male mice and mammary tumors in castrated male mice, and produced benign mammary tumors in male rats .
  • Norethynodrel, another related compound, increased the incidence of pituitary tumors in mice and mammary tumors in castrated male mice and increased benign and malignant liver-cell, pituitary, and mammary tumors in male rats .

Additional Properties

  • The material has no apparent effect upon Na+Na+, K+K+, and ClCl- balance .
  • It does not produce diuresis in saline-loaded rats but has some diuretic activity in the adrenalectomised rat .
  • The material does not appear to possess gluco-corticoid, anabolic, or androgenic activity .

Mechanism of Action

Medroxyprogesterone exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the secretion of gonadotropins, which prevents follicular maturation and ovulation. Additionally, it causes thickening of cervical mucus, making it more difficult for sperm to penetrate . These actions contribute to its contraceptive effect and its use in hormone replacement therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The biological activity of progestogens is highly dependent on substituents at positions 6, 17, and other regions of the steroid nucleus. Below is a comparative analysis of Medroxyprogesterone and its analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Applications References
17-Hydroxy-6-methylpregn-4-ene-3,20-dione (Medroxyprogesterone) 6α-methyl, 17α-hydroxy C₂₂H₃₂O₃ 344.49 Progestogenic activity; hormonal therapy, contraception
Progesterone No substituents at 6 or 17 C₂₁H₃₀O₂ 314.46 Natural hormone; regulates menstrual cycle, pregnancy
17-Hydroxyprogesterone 17α-hydroxy C₂₁H₃₀O₃ 330.46 Precursor in cortisol synthesis; limited therapeutic use
(6α)-6-Chloro-17-hydroxypregn-4-ene-3,20-dione 6α-chloro, 17α-hydroxy C₂₁H₂₉ClO₃ 364.91 Structural analog with potential altered receptor binding; limited clinical data
Medroxyprogesterone acetate 6α-methyl, 17α-acetoxy C₂₄H₃₄O₄ 386.53 Depot contraceptive; treatment of endometrial cancer
17-Hydroxy-6-methylenepregn-4-ene-3,20-dione acetate 6-methylene, 17α-acetoxy C₂₄H₃₂O₄ 384.51 Increased lipophilicity; experimental use in oncology

Pharmacological and Metabolic Insights

  • Medroxyprogesterone vs. Progesterone : The 6α-methyl group in Medroxyprogesterone enhances metabolic stability and progestogenic potency compared to progesterone, which is rapidly metabolized .
  • Acetate Derivatives : Esterification at the 17-position (e.g., Medroxyprogesterone acetate) increases lipophilicity, enabling sustained release formulations (e.g., Depo-Provera®) .

Clinical and Industrial Relevance

  • Medroxyprogesterone acetate is a cornerstone in hormonal therapies due to its prolonged half-life and efficacy in suppressing ovulation .
  • Progesterone’s natural role contrasts with synthetic analogs like Medroxyprogesterone, which are optimized for receptor specificity and metabolic stability .
  • Structural variations at position 6 (methyl, chloro, methylene) highlight the balance between potency and side-effect profiles, guiding drug design .

Biological Activity

17-Hydroxy-6-methylpregn-4-ene-3,20-dione, commonly known as Medroxyprogesterone acetate (MPA), is a synthetic progestin derived from progesterone. It has significant applications in various therapeutic areas, including contraception, hormone replacement therapy, and treatment of certain cancers. This article delves into the biological activity of MPA, highlighting its pharmacological effects, mechanisms of action, clinical applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H32O3C_{22}H_{32}O_3 with a molecular weight of 344.49 g/mol. Its structure features a steroid backbone with hydroxyl and keto functional groups that contribute to its biological activity.

Pharmacodynamics

MPA exhibits a range of biological activities primarily through its progestational effects. It acts on the progesterone receptors in target tissues, leading to various physiological changes:

  • Inhibition of Ovulation : MPA prevents follicular maturation and ovulation by suppressing gonadotropin release from the pituitary gland .
  • Endometrial Changes : It induces secretory changes in the endometrium, making it less favorable for implantation .
  • Antineoplastic Effects : At pharmacological doses, MPA has demonstrated anti-cancer activity, particularly in breast and endometrial cancers. This effect is thought to be mediated through its interaction with estrogen receptors and modulation of steroid metabolism at the tissue level .

The mechanisms through which MPA exerts its effects include:

  • Receptor Binding : MPA binds to progesterone receptors (PR) in various tissues, leading to transcriptional regulation of target genes involved in reproductive processes.
  • Hormonal Regulation : It influences the hypothalamic-pituitary-gonadal axis by suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
  • Metabolic Effects : MPA alters lipid metabolism and insulin sensitivity, which can have implications for weight management and metabolic syndrome in patients receiving treatment .

Clinical Applications

MPA is used in several clinical settings:

  • Contraception : As a component of depot injections or oral contraceptives.
  • Hormone Replacement Therapy : To counteract estrogen-induced endometrial hyperplasia in postmenopausal women.
  • Oncology : For the treatment of hormone-sensitive cancers such as breast cancer and endometrial carcinoma.
  • Menstrual Disorders : To manage conditions like amenorrhea and abnormal uterine bleeding.

Case Studies

  • Contraceptive Efficacy : A study involving 25 healthy women demonstrated that MPA effectively suppressed ovulation and altered cervical mucus to prevent pregnancy .
  • Cancer Treatment : In a clinical trial assessing MPA's efficacy in breast cancer patients, significant tumor regression was observed in a subset of patients treated with high-dose MPA .

Pharmacokinetics

MPA is well absorbed when administered orally or via injection. Key pharmacokinetic parameters include:

Dosage (mg/kg)Cmax (ng/mL)AUC0-∞ (ng·h/mL)Half-life (h)
0.28.510710.4
1.045.65459.7
5.0378253610.2
20.0106280078.0

These values indicate that MPA reaches peak plasma concentrations within hours post-administration and has a relatively long half-life, allowing for sustained biological activity .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 17-Hydroxy-6-methylpregn-4-ene-3,20-dione and its derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) is critical for resolving stereochemical features such as the 6α-methyl group and 17-hydroxy configuration. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) can confirm molecular formulas (e.g., C22_{22}H32_{32}O3_3 for the parent compound) and detect derivatives like the 17-acetate (C24_{24}H34_{34}O4_4) . X-ray crystallography may resolve ambiguities in crystallizable derivatives .

Q. How should researchers handle discrepancies in reported melting points for this compound?

  • Methodology : Validate purity using HPLC with UV detection (e.g., λ = 240 nm for conjugated dienones) and differential scanning calorimetry (DSC). Literature reports a melting range of 216.4–218.5°C for the parent compound . Discrepancies may arise from polymorphic forms or impurities; recrystallization in anhydrous ethanol under inert atmosphere is recommended .

Q. What are the best practices for synthesizing this compound acetate?

  • Methodology : Use regioselective acetylation of the 17-hydroxy group under mild conditions (e.g., acetic anhydride in pyridine at 0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and hexane/ethyl acetate (7:3) as the mobile phase. Purify via flash chromatography to isolate the acetate derivative (CAS 71-62-5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

  • Methodology : Employ comparative assays using standardized in vitro models (e.g., receptor-binding studies for progesterone receptor isoforms). Address conflicting carcinogenicity reports (e.g., Category 2 warnings in ) by conducting OECD-compliant in vivo carcinogenicity screens in rodent models, ensuring dose-response alignment with human exposure thresholds .

Q. What experimental design optimizes the study of structure-activity relationships (SAR) for this compound analogs?

  • Methodology : Implement a factorial design approach to evaluate substituent effects (e.g., 6α-methyl vs. 6β-methyl, 17-acetate vs. 17-benzoyloxy). Use response surface methodology (RSM) to model biological activity (e.g., binding affinity) against steric/electronic parameters derived from quantum mechanical calculations (e.g., DFT) .

Q. How can AI enhance synthesis route optimization for this compound derivatives?

  • Methodology : Train machine learning models on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and reaction times. Integrate AI with process simulation tools (e.g., COMSOL Multiphysics) to model heat/mass transfer in scaled-up syntheses .

Q. What strategies mitigate stability issues in this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use LC-MS to track degradation products (e.g., oxidation at C3-ketone or hydrolysis of the 17-acetate). Stabilize formulations via lyophilization or inclusion of antioxidants (e.g., BHT) in solid dispersions .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks in steroid pharmacology?

  • Approach : Ground hypotheses in the "lock-and-key" model of steroid-receptor interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding modes of 6α-methyl derivatives to progesterone receptors, validating results with surface plasmon resonance (SPR) assays .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies?

  • Approach : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50}/IC50_{50} values. Use Bayesian hierarchical models to account for inter-study variability in reproductive toxicity assessments .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC22_{22}H32_{32}O3_3
Molecular Weight344.49 g/mol
Melting Point216.4–218.5°C
logP (Predicted)3.2 (ChemAxon)

Table 2 : Common Derivatives and Their Applications

DerivativeCAS NumberResearch Application
17-Acetate71-62-5Progestogenic activity studies
6-Methylene analog10087-54-4SAR analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.